molecular formula C23H20F2N2O3 B12611467 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-48-9

2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12611467
CAS No.: 648922-48-9
M. Wt: 410.4 g/mol
InChI Key: XYBSCSLTTXUHMS-UHFFFAOYSA-N
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Description

2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of acetamido, difluoro, and phenylethoxy groups attached to a benzamide core, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Acetamido Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride under basic conditions.

    Introduction of Difluoro Groups: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Phenylethoxy Group: This step involves the etherification of a phenol group with a phenylethyl halide under basic conditions.

    Formation of the Benzamide Core: The final step involves the coupling of the intermediate compounds to form the benzamide structure, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-4-fluoroanisole
  • 2-Acetamido-4,5-difluorobenzamide
  • N-(2-Phenylethoxy)benzamide

Uniqueness

2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

648922-48-9

Molecular Formula

C23H20F2N2O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C23H20F2N2O3/c1-15(28)26-22-14-21(25)20(24)13-19(22)23(29)27-17-8-5-9-18(12-17)30-11-10-16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,26,28)(H,27,29)

InChI Key

XYBSCSLTTXUHMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)F)F

Origin of Product

United States

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